methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate can be achieved through a multi-step synthetic route. This generally involves the preparation of key intermediates followed by their successive transformation and coupling to form the final compound. Specific reaction conditions, such as the use of appropriate solvents, temperatures, and catalysts, are critical to ensure high yields and purity.
Industrial Production Methods In an industrial setting, the production of this compound may involve large-scale batch processes, continuous flow reactions, or automated synthesizers to maintain consistency and scalability. Optimization of reaction conditions to minimize by-products and improve efficiency is essential.
Chemical Reactions Analysis
Types of Reactions Methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substituents like alkyl halides. The choice of solvents, temperature control, and reaction time are key factors in directing the desired transformation.
Major Products Formed These reactions result in the formation of different products, each having unique properties that can be analyzed and potentially utilized in further applications. Major products may include modified pyrazolo[3,4-d]pyridazine derivatives with altered biological or chemical activity.
Scientific Research Applications:
Chemistry: As a precursor or intermediate in the synthesis of other complex molecules.
Biology: For studying its effects on various biological pathways and organisms.
Medicine: Potential therapeutic applications due to its unique molecular structure and biological activity.
Industry: Possible uses in material science or as a catalyst in certain chemical processes.
Mechanism of Action: The compound exerts its effects by interacting with specific molecular targets, including enzymes, receptors, or other cellular proteins. The mechanism of action involves binding to these targets, modulating their activity, and thereby influencing various biochemical pathways. Detailed studies on the binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds: this compound can be compared with other pyrazolo[3,4-d]pyridazine derivatives. Unlike its analogs, it might exhibit unique binding properties or enhanced activity due to the specific substitutions on its molecular framework. Similar compounds to consider include:
1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazine
Methyl furan-2-carboxylate derivatives
Properties
IUPAC Name |
methyl 5-[[1-(4-fluorophenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c1-12(2)18-16-10-23-26(14-6-4-13(22)5-7-14)19(16)20(25-24-18)30-11-15-8-9-17(29-15)21(27)28-3/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKACMELHUBQYTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.